molecular formula C22H22ClNO4 B11388764 N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B11388764
M. Wt: 399.9 g/mol
InChI Key: NTXDVYBUOWRPJN-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a chlorophenyl group, a hydroxy-dimethyl-chromenyl moiety, and a propanamide linkage. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps:

    Formation of the Chromenyl Moiety: The chromenyl structure can be synthesized through the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst like sulfuric acid.

    Introduction of the Hydroxy and Dimethyl Groups: The hydroxy and dimethyl groups are introduced through selective hydroxylation and methylation reactions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Formation of the Amide Linkage: The final step involves the formation of the amide bond by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide: Similar structure but with a single methyl group.

    N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-2-yl)propanamide: Similar structure but with a different chromenyl position.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C22H22ClNO4

Molecular Weight

399.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22ClNO4/c1-13-17-7-9-19(25)14(2)21(17)28-22(27)18(13)8-10-20(26)24-12-11-15-3-5-16(23)6-4-15/h3-7,9,25H,8,10-12H2,1-2H3,(H,24,26)

InChI Key

NTXDVYBUOWRPJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CCC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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